
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound contains a trifluoromethyl group, an oxazole ring, and a phenyl group, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Coupling with the phenyl group: The phenyl group is coupled with the oxazole ring through a series of reactions, including nucleophilic substitution or palladium-catalyzed coupling reactions.
Esterification: The final step involves the esterification of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide
- (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid
Uniqueness
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties compared to its amide and acid counterparts. The presence of the ester group may influence its solubility, stability, and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C14H13F3N2O3 |
|---|---|
分子量 |
314.26 g/mol |
IUPAC名 |
methyl (2S)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate |
InChI |
InChI=1S/C14H13F3N2O3/c1-8(12(20)21-2)9-3-5-10(6-4-9)18-13-19-11(7-22-13)14(15,16)17/h3-8H,1-2H3,(H,18,19)/t8-/m0/s1 |
InChIキー |
PPKBYPLNKPIWLX-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC |
正規SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


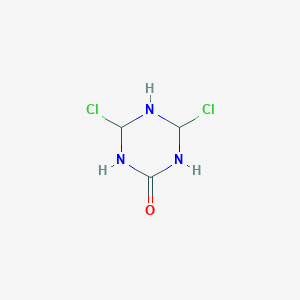
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)


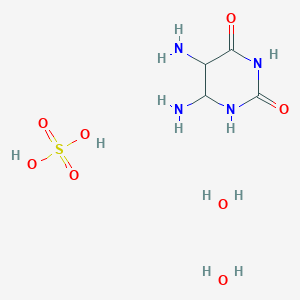


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)
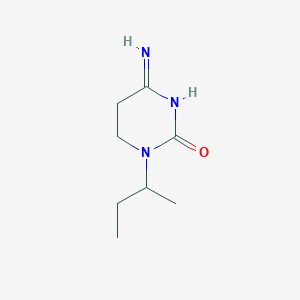
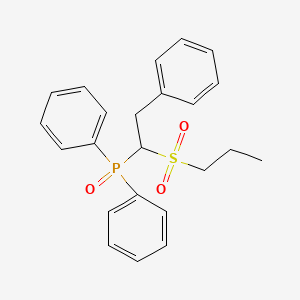
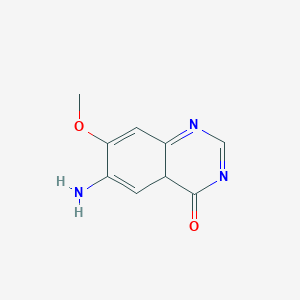
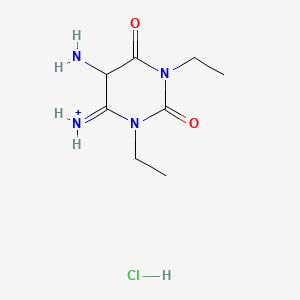
![tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
